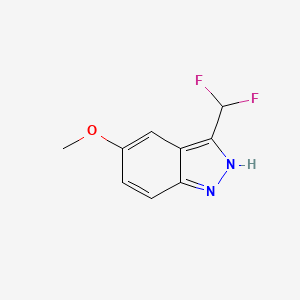

3-(Difluoromethyl)-5-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2N2O |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

3-(difluoromethyl)-5-methoxy-2H-indazole |

InChI |

InChI=1S/C9H8F2N2O/c1-14-5-2-3-7-6(4-5)8(9(10)11)13-12-7/h2-4,9H,1H3,(H,12,13) |

InChI Key |

WPQJQDGSRAEPTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of 3 Difluoromethyl 5 Methoxy 1h Indazole Synthesis and Reactions

Elucidation of Reaction Pathways and Key Intermediates

The construction and derivatization of the 3-(difluoromethyl)-1H-indazole core involve several distinct mechanistic pathways. The nature of the reagents and reaction conditions dictates whether the reaction proceeds through radical, zwitterionic, or anionic intermediates, each with unique characteristics and synthetic implications.

The introduction of fluorine or fluoroalkyl groups onto the indazole ring often proceeds through radical-mediated pathways. organic-chemistry.orgnumberanalytics.com These mechanisms are particularly relevant for direct C-H functionalization and are typically initiated by the generation of a highly reactive fluorine-containing radical species. numberanalytics.com

Mechanistic investigations into the C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI) suggest a radical pathway where a fluorine radical, generated from NFSI, initiates the reaction. organic-chemistry.org Similarly, photoredox-catalyzed methods for the trifluoromethylation of 2H-indazoles have been shown to operate via a free-radical mechanism. rsc.org The general mechanism for radical fluorination involves three key stages:

Initiation: Formation of a fluorine or fluoroalkyl radical from a suitable precursor, often triggered by light, heat, or a redox catalyst.

Propagation: The generated radical abstracts a hydrogen atom from the indazole substrate, creating an indazolyl radical. This intermediate then reacts with the fluorinating agent to yield the fluorinated product and regenerate the radical species, continuing the chain reaction.

Termination: The reaction ceases through the combination of two radical species. numberanalytics.com

Density Functional Theory (DFT) calculations have also been employed to confirm the existence of radical chain mechanisms in various indazole synthesis routes. nih.gov

Table 1: Examples of Radical Fluorination/Fluoroalkylation Conditions for Indazoles

| Reaction Type | Radical Source/Catalyst | Substrate | Key Features | Reference |

|---|---|---|---|---|

| C-3 Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Metal-free; proceeds via a fluorine radical; high C-3 regioselectivity. | organic-chemistry.org |

| C-3 Trifluoromethylation | Eosin Y as photocatalyst | 2H-Indazoles | Metal- and oxidant-free; proceeds via a free-radical mechanism under mild conditions. | rsc.org |

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone for constructing the five-membered pyrazole (B372694) ring of the indazole system. nih.govmdpi.com The mechanism of these reactions can be complex, sometimes involving the formation of zwitterionic intermediates. mdpi.com A zwitterion is a neutral molecule with both positive and negative formal charges.

In the context of indazole synthesis, a [3+2] cycloaddition might involve the reaction of an aryne with a 1,3-dipole like a sydnone (B8496669) or a diazo compound. nih.govorganic-chemistry.org The reaction can proceed through a stepwise mechanism where the initial nucleophilic attack forms a zwitterionic adduct. This intermediate then undergoes intramolecular cyclization to form the final heterocyclic product. mdpi.comnih.gov

The likelihood of a zwitterionic pathway is influenced by the polarity of the reactants and the solvent. mdpi.commdpi.com For instance, the reaction of highly polarized 1,3-dipoles with electron-deficient dipolarophiles is more prone to involve zwitterionic species. While direct experimental detection of these transient intermediates is challenging, their existence is often supported by kinetic studies and quantum-chemical modeling. mdpi.commdpi.com For example, DFT studies of cycloadditions between benzonitrile (B105546) N-oxide and nitroacetylene suggest that the reaction can lead to the formation of an extended zwitterion. mdpi.com

The introduction of the difluoromethyl (CHF2) group at the C-3 position can be achieved through reactions involving difluoromethyl anions. researchgate.netresearchgate.net This pathway relies on the deprotonation of a suitable difluoromethyl-containing precursor using a strong base.

The process typically involves the treatment of a compound like 1-(difluoromethyl)-1H-benzotriazole with a base such as potassium t-butoxide. researchgate.net The base abstracts a proton from the difluoromethyl group, generating a transient difluoromethyl anion. This highly nucleophilic anion can then be trapped by an appropriate electrophile to form the desired C-CHF2 bond.

A critical aspect of this methodology is controlling the fate of the difluoromethyl precursor. Two competing reaction pathways can exist following deprotonation: the desired formation of the difluoromethyl anion or an undesired elimination pathway that leads to the formation of difluorocarbene (:CF2). researchgate.netresearchgate.net The selective generation of the anion for addition reactions, without the formation of difluorocarbene, is key to the success of these synthetic strategies. researchgate.net Deuterium-quenching experiments are often used to probe the mechanism and confirm the generation of the anionic intermediate. researchgate.net

Catalytic Roles and Regioselective Directing Effects of Metals and Reagents

The synthesis of specifically substituted indazoles like 3-(Difluoromethyl)-5-methoxy-1H-indazole is heavily reliant on catalysis to control reactivity and regioselectivity. Transition metals and specific reagents play pivotal roles in activating C-H bonds, facilitating cross-coupling reactions, and directing incoming groups to the desired position on the indazole ring. nih.govresearchgate.net

Transition metals such as palladium, copper, rhodium, and cobalt are extensively used to catalyze key bond-forming steps. nih.gov

Palladium (Pd): Widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds at various positions of the indazole ring and in intramolecular C-H amination reactions to construct the heterocyclic core. nih.govresearchgate.netthieme-connect.de

Copper (Cu): Catalyzes N-arylation and N-alkylation reactions and can mediate cyclization of o-haloaryl N-sulfonylhydrazones. nih.govresearchgate.net It is also used as a co-catalyst in rhodium-catalyzed C-H activation processes. researchgate.net

Rhodium (Rh): Employed in tandem C-H alkylation/intramolecular cyclization cascades and C-H activation/annulation sequences to build functionalized indazole derivatives. nih.govresearchgate.net

Beyond the catalyst itself, the choice of reagents, solvents, and the nature of substituents already present on the indazole ring have profound regioselective directing effects. This is particularly evident in N-alkylation reactions, where mixtures of N-1 and N-2 isomers are often formed. beilstein-journals.org

Bases and Solvents: The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent has been shown to be a promising system for achieving high N-1 regioselectivity in alkylation reactions. beilstein-journals.org

Substituent Effects: The electronic and steric properties of existing substituents significantly influence the N-1/N-2 ratio. For example, electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position can confer excellent N-2 regioselectivity (≥96%). beilstein-journals.org Conversely, various substituents at the C-3 position have been shown to provide exceptional N-1 regioselectivity (>99%). beilstein-journals.org

Table 2: Influence of Catalysts and Reagents on Regioselectivity in Indazole Synthesis

| Reaction | Catalyst/Reagent System | Observed Regioselectivity | Reference |

|---|---|---|---|

| N-Alkylation | NaH in THF | High N-1 selectivity for many C-3 substituted indazoles. | beilstein-journals.org |

| N-Alkylation | Presence of C-7 electron-withdrawing group | High N-2 selectivity (≥96%). | beilstein-journals.org |

| Fluorination | NFSI in water | Highly selective for the C-3 position of 2H-indazoles. | organic-chemistry.org |

| C-H Amination | Silver(I) oxidant | Enables construction of various 3-substituted 1H-indazoles. | nih.gov |

Understanding Tautomeric Equilibria and their Influence on Reaction Outcome (1H- vs. 2H-Indazole)

Indazole is an aromatic heterocycle that exhibits prototropic tautomerism, existing primarily in two forms: 1H-indazole and 2H-indazole. thieme-connect.denih.gov This equilibrium involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. A third tautomer, 3H-indazole, is rarely encountered. thieme-connect.de

Theoretical calculations and experimental observations have established that the 1H-tautomer is thermodynamically more stable than the 2H-form. beilstein-journals.orgnih.gov The energy difference is estimated to be approximately 15–17 kJ·mol⁻¹, a phenomenon attributed to the lower aromaticity of the o-quinonoid structure of the 2H-tautomer. thieme-connect.denih.gov

This tautomeric equilibrium has a direct and significant influence on the outcome of reactions involving the N-H bond, most notably N-alkylation and N-acylation. Direct alkylation of an unsubstituted indazole typically yields a mixture of N-1 and N-2 substituted products, as the reaction can occur on either nitrogen atom of the respective tautomers. beilstein-journals.org

The final ratio of N-1 to N-2 products can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under conditions where the reaction is rapid and irreversible, the product ratio may reflect the relative populations of the tautomers and the nucleophilicity of each nitrogen atom.

Thermodynamic Control: In some cases, reaction conditions can be chosen to allow for equilibration between the N-1 and N-2 products. Since the 1H-indazole scaffold generally leads to a more stable N-1 substituted product, thermodynamic control can be exploited to regioselectively synthesize the N-1 isomer. beilstein-journals.org For instance, certain N-alkylation procedures using α-halo carbonyl electrophiles achieve N-1 selectivity through an equilibration process that favors the more stable thermodynamic product. beilstein-journals.org

Therefore, a comprehensive understanding of the tautomeric behavior of the indazole core is essential for designing synthetic strategies that selectively yield the desired N-substituted regioisomer. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(Difluoromethyl)-5-methoxy-1H-indazole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals and to confirm the substitution pattern.

High-resolution ¹H and ¹³C NMR spectra are fundamental for verifying the core indazole scaffold and the positions of its substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the N-H proton of the indazole ring, and the proton of the difluoromethyl group.

Aromatic Region: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) are dictated by their position relative to the methoxy group and the fused pyrazole (B372694) ring.

Methoxy Group: The methoxy (-OCH₃) protons would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Difluoromethyl Group: The single proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). This triplet would likely be found in the range of δ 6.5-7.5 ppm. For example, in related N-difluoromethyl indazoles, this proton signal appears as a triplet at approximately 7.45 ppm with a coupling constant (J) of around 60.0 Hz. nbuv.gov.ua

N-H Proton: The indazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), and its signal intensity may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Aromatic and Heterocyclic Carbons: The carbon atoms of the indazole ring system would resonate in the approximate range of δ 100-150 ppm.

Methoxy Carbon: The carbon of the methoxy group is anticipated to appear around δ 55-60 ppm.

Difluoromethyl Carbon: The carbon of the difluoromethyl group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

The table below outlines the expected ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data from analogous structures.

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C NMR Shift (δ, ppm) | Expected C-F Coupling |

| -CHF₂ | 6.5 - 7.5 | Triplet (t) | 110 - 120 | Triplet (t), ¹JCF |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 55 - 60 | N/A |

| Indazole NH | > 10.0 | Broad Singlet (br s) | N/A | N/A |

| Aromatic CH | 7.0 - 8.0 | d, dd | 100 - 140 | N/A |

| Aromatic/Heterocyclic C | N/A | N/A | 110 - 155 | Possible small ⁿJCF |

This table presents expected values. Actual experimental data may vary.

¹⁹F NMR spectroscopy is a highly specific technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the difluoromethyl group. A single signal is expected, which would appear as a doublet due to coupling with the single proton of the -CHF₂ group (²JFH). The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. In analogous N-difluoromethyl indazoles, this signal appears as a doublet around δ -95.0 ppm with a coupling constant of approximately 60.0 Hz. nbuv.gov.ua

While 1D NMR provides primary structural data, 2D NMR techniques are crucial for unambiguous confirmation, especially for differentiating between potential isomers (e.g., 3-(Difluoromethyl)-6-methoxy-1H-indazole).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be essential for confirming the placement of the substituents. For instance, a correlation between the proton of the -CHF₂ group and the C-3a or C-4 carbons of the indazole ring would definitively establish the position of the difluoromethyl group at C-3. Similarly, correlations from the methoxy protons to the C-5 carbon would confirm its location.

Selective 1D Nuclear Overhauser Effect Spectroscopy (SELNOESY): This technique detects spatial proximity between protons. Irradiating the proton signal of the methoxy group should show a Nuclear Overhauser Effect (NOE) to the aromatic proton at the H-4 position, confirming the 5-methoxy substitution pattern. This method is instrumental in distinguishing between isomers where standard connectivity experiments might be ambiguous. nbuv.gov.ua Studies on related difluoromethylindazoles have successfully used SELNOESY to confirm molecular structure by observing the Overhauser effect between aromatic ring protons and the CHF₂ group. nbuv.gov.ua

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₉H₈F₂N₂O), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, which should match the calculated theoretical mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the molecular formula. nih.gov

| Ion | Calculated Exact Mass |

| [C₉H₈F₂N₂O]⁺ ([M]⁺) | 198.0605 |

| [C₉H₉F₂N₂O]⁺ ([M+H]⁺) | 199.0682 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | 1000 - 1300 (often strong) |

| C-F (Difluoromethyl) | Stretching | 1000 - 1100 (strong) |

Data based on typical ranges for these functional groups observed in similar molecules. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural proof for crystalline solids. If a suitable single crystal of this compound can be grown, XRD analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique yields accurate bond lengths, bond angles, and torsion angles, providing an absolute confirmation of the molecular connectivity and stereochemistry. Furthermore, XRD reveals information about intermolecular interactions, such as hydrogen bonding involving the indazole N-H group, which governs the crystal packing. While no specific XRD data for the target compound has been published, studies on other substituted indazoles have utilized this method to confirm their structures unequivocally. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Difluoromethyl 5 Methoxy 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule with flexible groups like the difluoromethyl substituent, this process also involves mapping the conformational energy landscape to identify low-energy conformers. This is achieved by systematically rotating bonds and calculating the corresponding energy to find the global minimum energy structure. While no specific data exists for 3-(Difluoromethyl)-5-methoxy-1H-indazole, such a study would reveal the preferred orientation of the difluoromethyl and methoxy (B1213986) groups relative to the indazole ring system.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its kinetic stability and potential for electronic transitions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is for illustrative purposes only, as no published data is available for this specific compound.)

Understanding how charge is distributed across a molecule is fundamental to predicting its behavior in chemical reactions. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. derpharmachemica.com Furthermore, Fukui indices are powerful descriptors derived from DFT that help in identifying the most probable sites for nucleophilic, electrophilic, and radical attack. derpharmachemica.comkomorowski.edu.pl These calculations would pinpoint the most reactive atoms within the this compound structure, guiding synthetic modifications and mechanistic studies.

Quantum Chemical Calculations for Tautomeric Preferences and Equilibria of Indazoles

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on different nitrogen atoms of the pyrazole (B372694) ring. nih.gov The relative stability of these tautomers significantly influences the compound's physical, chemical, and biological properties. nih.gov Quantum chemical calculations are essential for accurately predicting the energies of these tautomers and thus the position of the tautomeric equilibrium. For substituted indazoles, the nature and position of the substituents can have a profound effect on which tautomer is more stable. researchgate.netdntb.gov.uanih.gov A computational study on this compound would clarify its predominant tautomeric form in different environments (gas phase and solution), which is critical for understanding its interactions and reactivity. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers for this compound

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-indazole | Data not available |

| 2H-indazole | Data not available |

(Note: This table is for illustrative purposes only, as no published data is available for this specific compound.)

Molecular Modeling and Docking Studies for Structure-Interaction Analysis

Molecular modeling techniques are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor or an enzyme.

The biological activity of a compound is often predicated on its ability to form specific non-covalent interactions with its target. Computational methods can identify and quantify potential intermolecular interactions like hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. For this compound, molecular docking studies would be employed to place the molecule within the binding site of a relevant protein. derpharmachemica.comnih.govresearchgate.netnih.gov The resulting binding poses would be analyzed to understand the key interactions responsible for its affinity and selectivity. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and specific analogs.

Ligand-Target Interaction Profiling using Computational Tools

Computational tools such as molecular docking and molecular dynamics (MD) simulations are crucial for profiling the interaction between a ligand, like an indazole derivative, and its biological target, typically a protein. These methods predict the binding conformation, affinity, and stability of the ligand-protein complex, offering insights that guide the design of more potent and selective molecules.

Molecular docking studies on various indazole derivatives have been performed to understand their binding modes with different protein targets. For instance, studies on indazole derivatives as inhibitors of kinases and other enzymes often reveal key interactions within the active site. These interactions commonly involve hydrogen bonds with specific amino acid residues, hydrophobic interactions, and sometimes halogen bonds, which can be particularly relevant for fluorinated compounds. While specific docking studies for this compound are not extensively detailed in publicly available literature, the behavior of analogous compounds provides a framework for understanding its potential interactions. For example, docking studies of 3-carboxamide indazole derivatives with renal cancer-related proteins have identified derivatives with high binding energies, indicating strong potential for inhibition. nih.gov Similarly, research on 5-substituted-1H-indazoles as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β) has highlighted essential interacting residues like Val135, Gln185, Arg141, and Asp200.

MD simulations further refine the static picture provided by docking. By simulating the movement of atoms over time, MD can assess the stability of the ligand-protein complex in a more dynamic, solution-like environment. Such simulations have been used to confirm the stability of potent indazole derivatives within the active sites of their target proteins, such as Hypoxia-inducible factor-1α (HIF-1α). researchgate.net

Table 1: Representative Ligand-Target Interaction Data for Indazole Analogs

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Not specified | High | AutoDock 4.0 |

| 5-Substituted-1H-Indazoles | GSK-3β (1Q4L) | Val135, Gln185, Arg141, Asp200 | Not specified | Molecular Docking |

This table presents data for analogous indazole compounds to illustrate the application of computational interaction profiling, in the absence of specific published data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

For indazole derivatives, both 2D and 3D-QSAR approaches have been employed to understand the structural requirements for their biological effects. researchgate.net In 2D-QSAR, descriptors are calculated from the 2D representation of the molecule and can include physicochemical properties like logP (lipophilicity), molecular weight, and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D alignments of the molecules to derive steric and electrostatic field descriptors.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors, for example, generated steric and electrostatic maps that provided a structural framework for designing new inhibitors. researchgate.net These maps highlight regions where bulky groups or specific electrostatic properties (positive or negative) would enhance or diminish activity. Similarly, a study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified several important descriptors, including topological descriptors (T_C_N_5, T_2_N_0), SlogP, and specific electrostatic and hydrophobicity potentials. The resulting QSAR models demonstrated good predictive ability, suggesting their utility in optimizing lead compounds.

Table 2: Key Descriptors in QSAR Models for Indazole Derivatives

| QSAR Study Subject | Model Type | Key Descriptors Identified | Implication for Activity |

|---|---|---|---|

| Indazole derivatives as HIF-1α inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Defines favorable spatial and electronic properties for binding. |

This table summarizes findings from QSAR studies on series of indazole derivatives, as specific models for this compound are not available.

Computational Simulation and Validation of Reaction Mechanisms

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. It can be used to calculate the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway.

While specific computational studies validating the reaction mechanism for the synthesis of this compound are not prominently found in the surveyed literature, the general methodology is well-established. For the synthesis of substituted indazoles, computational studies can elucidate several aspects:

Regioselectivity: In reactions forming the indazole ring, there are often multiple possible isomers. DFT calculations can predict which isomer is thermodynamically and kinetically favored.

Reaction Energetics: The activation energies for each step in a proposed mechanism can be calculated, helping to identify the rate-determining step and understand the influence of catalysts or reaction conditions.

Transition State Analysis: The structure of transition states can be located and characterized, offering a precise understanding of the bond-forming and bond-breaking processes.

For example, a theoretical study on the reaction of NH-indazoles with formaldehyde (B43269) used DFT calculations at the B3LYP/6-311++G(d,p) level to provide a sound basis for the experimental observations, helping to determine the mechanism of formation of N1-CH2OH derivatives. semanticscholar.orgnih.gov Such studies confirm the feasibility of a proposed reaction pathway and can explain experimental outcomes that are otherwise difficult to rationalize. Although a detailed computational validation for the specific synthesis of this compound is not available, these methods represent the current standard for gaining deep mechanistic insight into the formation of such heterocyclic compounds.

Structure Activity Relationship Sar Principles and Methodologies for Indazole Derivatives

The Role of the Difluoromethyl Group as a Bioisostere and its Impact on Molecular Recognition

The difluoromethyl (CHF₂) group has emerged as a valuable bioisostere in medicinal chemistry, often employed to replace hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. Current time information in Santa Cruz, CA, US.japsonline.com Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor significantly impact molecular recognition and can enhance a molecule's pharmacokinetic profile. rsc.orgnih.gov

As a bioisostere, the difluoromethyl group offers several advantages over its non-fluorinated counterparts. While it is considered a lipophilicity-enhancing group, the actual change in lipophilicity (logP) can vary, with experimental values for ΔlogP (logP(XCF₂H) - logP(XCH₃)) ranging from -0.1 to +0.4. Current time information in Santa Cruz, CA, US.dundee.ac.uk This nuanced effect on lipophilicity allows for fine-tuning of a drug candidate's solubility and membrane permeability. nih.gov The C-F bond is stronger than the C-H bond, which can lead to increased metabolic stability by blocking sites of oxidative metabolism.

A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor, a property not typically associated with alkyl groups. Current time information in Santa Cruz, CA, US.nih.gov The hydrogen atom in the CHF₂ group is sufficiently acidic to form hydrogen bonds with suitable acceptors on a biological target. rsc.orgnih.gov Studies have shown that the hydrogen bond donor strength of a difluoromethyl group is comparable to that of thiophenol, aniline (B41778), and amine groups, though not as strong as a hydroxyl group. Current time information in Santa Cruz, CA, US.rsc.org This ability to engage in hydrogen bonding can lead to improved binding affinity and selectivity for the target protein. nih.gov

The replacement of a hydroxyl or amine group with a difluoromethyl group can therefore maintain or enhance biological activity while improving drug-like properties. nih.gov This strategy has been successfully employed in the design of various therapeutic agents, demonstrating the significant role of the difluoromethyl group in modern drug discovery. nih.gov

| Functional Group | Hydrogen Bond Acidity (A) | ΔlogP (vs. CH₃) | Key Characteristics |

|---|---|---|---|

| -OH (Hydroxyl) | High | - | Strong H-bond donor and acceptor |

| -SH (Thiol) | Moderate | - | Weaker H-bond donor than -OH |

| -NH₂ (Amine) | Moderate | - | H-bond donor and acceptor |

| -CHF₂ (Difluoromethyl) | 0.085 - 0.126 | -0.1 to +0.4 | Lipophilic H-bond donor, metabolically stable |

Positional Effects of Methoxy (B1213986) Substitution on Indazole Scaffold Properties and Interactions

The position of a methoxy (-OCH₃) group on the indazole scaffold can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. The electron-donating nature of the methoxy group, combined with its potential for hydrogen bond acceptance and steric bulk, means that its placement at different positions (e.g., 4, 5, 6, or 7) can lead to significant variations in biological activity.

In another study focused on fibroblast growth factor receptor (FGFR) inhibitors, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated promising activity. nih.gov This indicates that a methoxy group on a phenyl substituent at the 6-position of the indazole can be beneficial for activity. The synthesis of an indazole derivative from 4-methoxy aniline further underscores the use of methoxy-substituted precursors in constructing bioactive indazoles. researchgate.net

Although not directly on the indazole ring, studies on other bicyclic systems and substituted phenyl rings offer insights that may be applicable. For example, research on chalcone (B49325) derivatives has shown that the position of a methoxy group (ortho, meta, or para) on a phenyl ring significantly alters the molecule's nonlinear optical properties. researchgate.net This is due to the differential effects on the electronic distribution within the molecule. It is plausible that similar positional electronic effects of a methoxy group on the indazole's benzene (B151609) ring could influence its pKa, dipole moment, and ultimately its binding affinity to a target protein.

The impact of positional isomers has been noted in other contexts as well. For instance, a study on dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones found that regioisomeric N-Me indazoles had a profound effect on M1 PAM activity, emphasizing that the spatial location of even a small methyl group is critical. researchgate.net This principle likely extends to the methoxy group on the carbocyclic ring of the indazole.

Methodologies for Systematic Exploration of Substituent Effects on the Indazole Core

To systematically explore the effects of substituents on the indazole core and to develop potent and selective drug candidates, medicinal chemists employ a variety of methodologies. These approaches range from traditional synthetic strategies to advanced computational techniques.

One of the most powerful tools for this purpose is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of indazole derivatives with known activities, 3D-QSAR models can be generated to understand the influence of steric and electrostatic fields on the inhibitory potency. nih.gov These models can then be used to predict the activity of novel, untested indazole derivatives, thereby guiding the design of more potent compounds. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have provided a structural framework for designing new inhibitors by mapping out the favorable and unfavorable regions for steric and electrostatic interactions. nih.gov

Pharmacophore mapping is another computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For indazole derivatives, a pharmacophore model might consist of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model can then be used to screen virtual libraries of compounds to identify new indazole-based scaffolds with the desired activity.

In conjunction with computational methods, systematic synthetic exploration is crucial. This often involves the synthesis of a library of analogs with variations at different positions of the indazole core. For example, structure-activity relationship (SAR) studies of indazole-3-carboxamides as CRAC channel blockers involved the synthesis and evaluation of a series of compounds to determine that the specific regiochemistry of the amide linker was critical for activity. nih.gov Similarly, SAR studies of trisubstituted isoxazoles as allosteric ligands for RORγt were guided by in silico docking to explore modifications at the C-4 position. dundee.ac.uk

These systematic approaches, combining computational design with synthetic chemistry and biological evaluation, allow for a more rational and efficient exploration of the chemical space around the indazole core, ultimately leading to the discovery of novel therapeutic agents.

Design Principles for Fluorinated Indazole-Containing Scaffolds in Advanced Chemical Design

The incorporation of fluorine into indazole-containing scaffolds is a widely used strategy in modern drug design to enhance various properties of a drug candidate. nih.gov The unique physicochemical characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to improve metabolic stability, binding affinity, and pharmacokinetic profiles.

One of the key design principles is the use of fluorine to block metabolic hotspots. By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the metabolic stability of the compound can be significantly increased. This is due to the high bond energy of the C-F bond, which is more resistant to cleavage by metabolic enzymes.

Fluorine can also be used to modulate the acidity or basicity (pKa) of nearby functional groups. The strong electron-withdrawing nature of fluorine can lower the pKa of an adjacent acidic group or decrease the basicity of a nearby nitrogen atom. This can have a profound impact on the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with the target protein.

The introduction of fluorine can also influence the conformation of the molecule. The gauche effect, for example, can lead to a preference for a specific conformation in fluorinated alkanes, which can be beneficial for pre-organizing the ligand for optimal binding to its target. Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can contribute to the binding affinity.

The difluoromethyl group, as discussed earlier, serves as a prime example of a fluorinated bioisostere that can act as a lipophilic hydrogen bond donor. Current time information in Santa Cruz, CA, US. This allows for the replacement of more metabolically labile groups like hydroxyls and thiols, while maintaining or even improving binding interactions. nih.gov

In advanced chemical design, these principles are applied in a rational manner. For example, "fluorine scanning," where fluorine atoms are systematically introduced at various positions of a lead compound, can be used to probe the electronic and steric requirements of the binding pocket. Computational methods, such as quantum mechanical calculations, can be used to predict the effects of fluorination on the electronic properties and conformation of the molecule.

| Property | Effect of Fluorination | Underlying Principle |

|---|---|---|

| Metabolic Stability | Increase | High C-F bond strength |

| Binding Affinity | Increase/Decrease | Modulation of electronics, conformation, and non-covalent interactions |

| pKa | Decrease for acids, Decrease for bases | Inductive electron withdrawal |

| Lipophilicity | Increase (generally) | Hydrophobic nature of fluorine |

| Conformation | Altered | Gauche effect, steric interactions |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes for Architecturally Complex Indazole Derivatives

Transition-metal catalysis has emerged as a powerful tool for the construction of the indazole core and its subsequent functionalization. bohrium.com Recent advancements include the use of rhodium(III) and copper(II) catalysts for the sequential C-H bond activation and intramolecular annulation of readily available starting materials. nih.govmdpi.com For instance, the reaction of ethyl benzimidates with nitrosobenzenes in the presence of a Rh(III)/Cu(II) catalytic system provides a facile and efficient route to 1H-indazoles. nih.gov Similarly, Rh(III)-catalyzed C-H functionalization of azobenzenes with aldehydes offers a one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org These methods often exhibit broad functional group tolerance and provide access to a diverse range of substituted indazoles. nih.govnih.gov

Another promising approach involves the development of catalyst-free or metal-free synthetic routes, which align with the principles of green chemistry. organic-chemistry.org One-pot syntheses, where multiple transformations are carried out in a single reaction vessel, are particularly attractive for their operational simplicity and reduced waste generation. mdpi.com For example, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed, offering significantly better yields than the corresponding two-step process. mdpi.com Furthermore, solid-phase synthesis techniques are being explored to facilitate the rapid generation of indazole libraries for high-throughput screening. nih.gov

The table below summarizes some of the novel synthetic routes for indazole derivatives, highlighting the catalyst, reaction type, and key advantages.

| Catalyst/Reagent | Reaction Type | Starting Materials | Key Advantages | Reference(s) |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Ethyl benzimidates, Nitrosobenzenes | High efficiency, Good functional group tolerance | nih.gov |

| Rh(III) | C-H Functionalization/Cyclative Capture | Azobenzenes, Aldehydes | One-step synthesis, Access to N-aryl-2H-indazoles | nih.govacs.org |

| Copper(I) | One-Pot Synthesis | Halogenated aromatics, Hydrazine (B178648) | Higher yields, Operational simplicity | mdpi.com |

| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Access to 2-aryl-2H-indazoles | organic-chemistry.org |

| Metal-free | Oxidative Cyclization | 2-aminomethyl-phenylamines | Access to all three tautomeric forms of indazoles | organic-chemistry.org |

Integration of Advanced Computational Approaches for Predictive Design and Deeper Mechanistic Understanding

The integration of advanced computational methods is revolutionizing the field of drug discovery and development, and indazole research is no exception. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are increasingly being used to design novel indazole derivatives with enhanced biological activity and to elucidate their mechanisms of action at the molecular level. nih.govafjbs.com

Molecular docking simulations, for instance, allow researchers to predict the binding modes of indazole derivatives within the active sites of target proteins. nih.govafjbs.comnih.gov This information is invaluable for the rational design of more potent and selective inhibitors. For example, in silico design and molecular docking studies have been employed to develop novel indazole-based inhibitors of histone deacetylase (HDAC) and tyrosine kinases, which are important targets in cancer therapy. nih.govafjbs.com These studies have successfully identified key amino acid residues involved in the binding interactions, guiding the synthesis of new compounds with improved affinity. nih.gov

Furthermore, computational approaches are being used to gain a deeper understanding of the reaction mechanisms involved in indazole synthesis. nih.govacs.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and transition states, providing insights that are often difficult to obtain through experimental studies alone. nih.gov This mechanistic understanding is crucial for optimizing reaction conditions and for the development of new, more efficient synthetic methodologies. acs.org The application of these computational tools accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. researchgate.netresearchgate.net

The following table highlights the application of various computational approaches in indazole research.

| Computational Method | Application | Outcome | Reference(s) |

| Molecular Docking | Predictive binding of indazole derivatives to target proteins. | Identification of potential drug candidates and key binding interactions. | nih.govafjbs.comnih.gov |

| QSAR | Correlating chemical structure with biological activity. | Development of predictive models for designing more potent compounds. | nih.gov |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and stability of protein-ligand complexes. | Assessment of the stability of indazole derivatives in the active site of target enzymes. | nih.govresearchgate.net |

| DFT Calculations | Elucidating reaction mechanisms. | Deeper understanding of synthetic pathways, enabling optimization. | nih.gov |

| In Silico ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. | Early assessment of the pharmacokinetic properties of novel indazole derivatives. | nih.gov |

Exploration of New Derivatization and Functionalization Strategies for Indazole Scaffolds

The biological activity of indazole derivatives can be significantly modulated by the introduction of different substituents on the indazole core. mdpi.com Consequently, the development of new derivatization and functionalization strategies is a major focus of current research. Late-stage functionalization, which involves the modification of a complex molecule at a late stage in the synthetic sequence, is a particularly powerful approach for rapidly generating a diverse range of analogs from a common intermediate. nih.gov

C-H functionalization has emerged as a highly efficient and atom-economical method for the direct introduction of new functional groups onto the indazole scaffold, avoiding the need for pre-functionalized substrates. rsc.org The C-3 position of the indazole ring is a common target for functionalization, as modifications at this position can have a profound impact on biological activity. mdpi.comchim.it Various methods have been developed for the C-3 functionalization of indazoles, including halogenation, arylation, and alkylation. chim.it For example, Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole with organoboronic acids have been successfully employed to introduce a wide range of aryl and heteroaryl groups at the C-3 position. mdpi.com

In addition to the C-3 position, other positions on the indazole ring are also being explored for functionalization. For instance, selective late-stage C-H borylation has been used to introduce new functionality at the C-6 position of the indazole core in the development of mineralocorticoid receptor antagonists. nih.gov The development of regioselective functionalization methods is crucial for the synthesis of specific isomers with desired biological activities. acs.org

The table below provides examples of different functionalization strategies for the indazole scaffold.

| Functionalization Strategy | Position | Reagents/Catalysts | Introduced Functional Group | Reference(s) |

| C-H Functionalization | C3 | Transition metal catalysts | Aryl, Alkyl | rsc.org |

| Suzuki-Miyaura Cross-Coupling | C3 | Palladium catalysts, Organoboronic acids | Aryl, Heteroaryl | mdpi.com |

| C-H Borylation | C6 | Iridium catalysts | Boryl group | nih.gov |

| Alkoxycarbonylation | C3 | Metal-free | Carboxylic ester | organic-chemistry.org |

| Fluorination | C3 | N-fluorobenzenesulfonimide (NFSI) | Fluorine | organic-chemistry.org |

Application of Sustainable Chemistry Principles in Indazole Research and Development

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of pharmaceuticals, including indazole derivatives. benthamdirect.comingentaconnect.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste and energy consumption. researchgate.netresearchgate.net

One key aspect of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. acs.org Water and polyethylene (B3416737) glycol (PEG) have been explored as green solvents for the synthesis of indazoles. organic-chemistry.orgacs.org For example, a copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazoles has been developed using PEG as a recyclable and biodegradable solvent. organic-chemistry.org

The use of heterogeneous catalysts is another important strategy in green chemistry, as these catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Furthermore, catalyst-free and metal-free reaction conditions are being developed to avoid the use of potentially toxic and expensive heavy metals. researchgate.netsamipubco.com For instance, a grinding protocol using ammonium (B1175870) chloride as a mild acid in ethanol (B145695) has been reported for the synthesis of 1-H-indazoles, offering a simple, efficient, and environmentally friendly approach. samipubco.com

The following table summarizes some of the green chemistry approaches applied in indazole synthesis.

| Green Chemistry Approach | Specific Method | Advantages | Reference(s) |

| Use of Green Solvents | Synthesis in PEG-400 or water | Reduced environmental impact, potential for solvent recycling | organic-chemistry.orgacs.org |

| Heterogeneous Catalysis | Copper oxide nanoparticles on activated carbon | Catalyst recyclability, reduced metal contamination in products | acs.org |

| Metal-Free Synthesis | Grinding protocol with NH4Cl | Avoids heavy metal waste, operational simplicity | samipubco.com |

| One-Pot, Multi-Component Reactions | Three-component synthesis of 2H-indazoles | Increased efficiency, reduced waste, atom economy | organic-chemistry.orgresearchgate.net |

| Use of Sustainable Catalysts | Lemon peel powder as a natural catalyst | Renewable resource, biodegradable | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethyl)-5-methoxy-1H-indazole, and how can purity be ensured?

- Methodology :

- Friedel-Crafts Acylation : Start with halogenated benzoic acids (e.g., 2-chloro-5-nitrobenzoic acid) converted to acid chlorides, followed by Friedel-Crafts acylation with substituted aromatics (e.g., dichlorobenzene) to form ketone intermediates .

- Indazole Ring Closure : React the ketone with hydrazine hydrate in dimethylformamide (DMF) under reflux. This step substitutes chlorine and forms the indazole core .

- Purification : Recrystallize from DMF to remove isomers (e.g., (2,3-dichlorophenyl)-1H-indazole), achieving ~23% yield . For higher purity, use flash chromatography with dichloromethane/ethyl acetate gradients .

- Key Data :

- Typical yields: 20–30% after recrystallization.

- Characterization: Confirm structure via NMR (e.g., δ 13.92 ppm for indazole NH) and NMR (e.g., δ 144.1 ppm for aromatic carbons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d₆ as solvent to observe NH protons (~13–14 ppm) and fluorine coupling effects (e.g., - splitting in difluoromethyl groups) .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous 4-(3-fluoro-4-methoxyphenyl)imidazoles .

- LC-MS : Monitor reaction progress and verify molecular ions (e.g., [M+H]⁺ at m/z 253.08 for C₁₀H₁₀F₂N₂O).

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and metabolic stability?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with -CF₃, -CHF₂, or -CH₃ groups. Test for antifungal activity using microdilution assays (e.g., IC₅₀ against Candida albicans) .

- Metabolic Stability Assays : Incubate with liver microsomes to measure half-life. Fluorine’s electronegativity reduces basicity of adjacent amines, enhancing metabolic stability by slowing CYP450-mediated oxidation .

- Key Findings :

- Difluoromethyl groups improve lipophilicity (logP increase by ~0.5 vs. -CH₃), enhancing membrane permeability .

- In docking studies, the -CF₂H group forms van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP51 in fungi) .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

- Troubleshooting Steps :

- Catalyst Screening : Replace Raney nickel with Pd/C or PtO₂ for nitro group reduction, as Ni catalysts may cause dehalogenation side reactions .

- Solvent Optimization : Use iPrOH instead of DMF for indazole closure to minimize isomerization .

- Bioactivity Variability : Validate assays with positive controls (e.g., fluconazole for antifungal studies) and ensure consistent cell viability protocols .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., fungal CYP51 PDB: 5TZ1). The methoxy group participates in hydrogen bonding with active-site residues (e.g., Tyr118) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Q. How to design derivatives for improved pharmacokinetic properties?

- Strategy :

- Bioisosteric Replacement : Substitute the methoxy group with -OCF₃ or -OCH₂CF₃ to enhance metabolic stability .

- Prodrug Synthesis : Convert the indazole NH to a phosphate ester for increased aqueous solubility .

- Data-Driven Approach :

- QSAR models using ClogP and polar surface area (PSA) predict CNS penetration (optimal PSA < 90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.